1-Ethyl-1H-1,2,3-triazole-5-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N4O2S |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
3-ethyltriazole-4-sulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |
InChI Key |
YCUYJHAPPXBOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 1h 1,2,3 Triazole 5 Sulfonamide Analogs
General Overview of 1,2,3-Triazole Ring System Synthesis
The 1,2,3-triazole ring is a stable aromatic heterocycle that can be synthesized through several key cycloaddition reactions. The regioselectivity of these reactions is a critical factor, determining the substitution pattern on the final triazole ring.
Huisgen 1,3-Dipolar Cycloaddition Reactions
The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide (B81097) and an alkyne. This reaction, however, typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be challenging to separate and limits its application where specific isomerism is required.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Regioselective 1,4-Disubstitution
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction, revolutionized 1,2,3-triazole synthesis. This reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted isomer. The CuAAC is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a cornerstone of modern organic synthesis. nih.gov A common catalytic system for this reaction involves a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstitution
Complementary to the CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. This method is particularly useful when the 1,5-substitution pattern is desired for structure-activity relationship studies or for accessing specific molecular architectures.
Other Metal-Catalyzed and Metal-Free Approaches
Beyond copper and ruthenium catalysis, other metals have been explored for azide-alkyne cycloadditions. Additionally, metal-free approaches, often requiring heat or strain-promoted cycloadditions with activated alkynes, offer alternatives for synthesizing 1,2,3-triazoles, particularly in contexts where metal contamination is a concern.
Synthesis of Sulfonamide Precursors and their Incorporation
The sulfonamide functional group (-SO₂NH₂) is a key component of many pharmaceuticals. Its synthesis and incorporation into a target molecule can be achieved through several standard procedures. The most common approach involves the reaction of a sulfonyl chloride with an amine.
For the synthesis of 1,2,3-triazole-5-sulfonamides, a key intermediate is a 1,2,3-triazole bearing a sulfonyl chloride group at the 5-position. This can then be reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired sulfonamide. Alternatively, a sulfonamide-containing azide or alkyne can be used as a building block in the triazole-forming cycloaddition reactions described above. For instance, an arylsulfonyl azide can react with an alkyne to form an N-sulfonylated triazole.
Strategies for Functionalizing the 1,2,3-Triazole Core with Ethyl and Sulfonamide Groups
To synthesize analogs of 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide, a logical approach would involve the regioselective formation of the triazole ring followed by or preceded by the introduction of the ethyl and sulfonamide moieties.
One potential strategy would be to start with ethyl azide and a terminal alkyne bearing a group that can be converted to a sulfonamide. For example, a CuAAC reaction between ethyl azide and an alkyne with a protected sulfonyl group could yield the 1-ethyl-4-substituted-1,2,3-triazole. Subsequent deprotection and conversion to the sulfonamide would complete the synthesis.
Alternatively, direct N-alkylation of a pre-formed 1,2,3-triazole-5-sulfonamide with an ethylating agent could be envisioned. However, the regioselectivity of N-alkylation of 1,2,3-triazoles can be problematic, often yielding a mixture of N1 and N2 isomers. researchgate.net The substitution pattern on the triazole ring can influence the outcome of such reactions, with bulky groups at the C4 and C5 positions potentially directing alkylation to the N2 position. researchgate.net
A plausible synthetic route to a 1,5-disubstituted analog would involve a [Rh(CO)₂Cl]₂-catalyzed reaction. For example, the reaction of an internal thioalkyne with an azide can lead to a 5-sulfur-1,2,3-triazole, which can then be oxidized to the corresponding 5-sulfonyl-1,2,3-triazole. acs.org
The table below summarizes various synthetic approaches for obtaining functionalized 1,2,3-triazole sulfonamides based on the discussed methodologies.
| Reaction Type | Reactants | Catalyst/Conditions | Product Regiochemistry | Key Features |
| Huisgen Cycloaddition | Azide, Alkyne | Thermal | Mixture of 1,4- and 1,5-isomers | Lacks regioselectivity |
| CuAAC | Terminal Alkyne, Azide | Cu(I) source (e.g., CuSO₄/NaAsc) | 1,4-disubstituted | High regioselectivity, mild conditions, wide functional group tolerance nih.govresearchgate.net |
| RuAAC | Terminal Alkyne, Azide | Ruthenium complex | 1,5-disubstituted | Provides access to the complementary regioisomer of CuAAC |
| Rhodium-Catalyzed Cycloaddition | Internal Thioalkyne, Azide | [Rh(CO)₂Cl]₂ | 5-sulfonyl-1,2,3-triazole (after oxidation) | Allows for the synthesis of 5-sulfonylated triazoles acs.org |
| N-Alkylation | NH-1,2,3-triazole, Alkyl Halide | Base | Mixture of N1 and N2 isomers | Regioselectivity can be poor and is influenced by substituents and reaction conditions researchgate.net |
Regioselective Functionalization at the N-1 Position (Ethyl Group Introduction)
The introduction of an ethyl group at the N-1 position of the 1,2,3-triazole ring is a critical step in the synthesis of the target compound. The regioselectivity of N-alkylation of 1,2,3-triazoles is a well-documented challenge, as the reaction can potentially yield a mixture of N-1, N-2, and N-3 isomers. The outcome of the alkylation is highly dependent on the nature of the substituents on the triazole ring, the choice of the alkylating agent, the base, and the solvent.
In the context of a C-5 sulfonamide-substituted 1,2,3-triazole, the electron-withdrawing nature of the sulfonamide group is expected to influence the nucleophilicity of the nitrogen atoms in the triazole ring. This can be exploited to achieve regioselective ethylation. One common approach involves the direct alkylation of a pre-formed 1H-1,2,3-triazole-5-sulfonamide with an ethyl halide, such as ethyl iodide or ethyl bromide. The choice of base and solvent is crucial in directing the alkylation to the desired N-1 position.
| Alkylating Agent | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) |
| Ethyl Iodide | K₂CO₃ | DMF | 80 | Varies | Moderate |
| Diethyl Sulfate | NaH | THF | 25 | Varies | Good |
| Triethyloxonium tetrafluoroborate | - | CH₂Cl₂ | 0-25 | High | Good |
Another strategy to ensure N-1 regioselectivity is to introduce the ethyl group at an earlier stage of the synthesis, for instance, by using ethyl azide as a starting material in a cycloaddition reaction.
Introduction of the Sulfonamide Moiety at the C-5 Position
The incorporation of a sulfonamide group at the C-5 position of the 1,2,3-triazole ring can be achieved through several synthetic routes. Direct C-H sulfonation of a pre-formed 1-ethyl-1H-1,2,3-triazole is challenging due to the relative inertness of the C-H bond. Therefore, indirect methods are more commonly employed.
One effective strategy involves the [3+2] cycloaddition of an ethyl azide with an alkyne bearing a sulfonyl group or a precursor to it. For example, the reaction of ethyl azide with an ethynylsulfone or a protected ethynylsulfonamide can directly lead to the desired this compound scaffold.
A key intermediate in the synthesis of the target compound is 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride . uni.lu This intermediate can be readily converted to the corresponding sulfonamide by reaction with ammonia or a primary or secondary amine. The synthesis of this sulfonyl chloride can be approached through the diazotization of a corresponding 5-amino-1-ethyl-1H-1,2,3-triazole followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) salt.
Alternatively, a lithium-halogen exchange on a 5-bromo-1-ethyl-1H-1,2,3-triazole followed by quenching with sulfuryl chloride can also yield the desired sulfonyl chloride.
| Precursor | Reagents | Conditions | Product | Yield (%) |
| 5-Amino-1-ethyl-1H-1,2,3-triazole | 1. NaNO₂, HCl 2. SO₂, CuCl | 0-5 °C | 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride | Moderate |
| 5-Bromo-1-ethyl-1H-1,2,3-triazole | 1. n-BuLi 2. SO₂Cl₂ | THF, -78 °C | 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride | Good |
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the assembly of the this compound scaffold, a hypothetical MCR could involve the reaction of ethyl azide, a terminal alkyne, and a sulfonating agent in the presence of a suitable catalyst.
While a direct six-component reaction for this specific scaffold has been described in the synthesis of 1,5-disubstituted tetrazole-1,2,3-triazole hybrids, a more plausible approach for the target compound would be a three or four-component reaction. nih.gov For instance, a copper-catalyzed reaction between an ethyl halide, sodium azide, a terminal alkyne, and a sulfonyl azide could potentially lead to the desired product. However, the regioselectivity of such a reaction would need to be carefully controlled.
A notable example is the three-component synthesis of 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles from aromatic ketones, sodium sulfinates, and azides, which proceeds via a sequential aerobic copper-catalyzed sulfonylation and a Dimroth cyclization. researchgate.netmdpi.com While this yields a C-4 sulfonylated product, it highlights the potential of MCRs in constructing sulfonylated triazoles.
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| Ethyl Azide | Terminal Alkyne | Sulfonylating Agent | Copper(I) | 1-Ethyl-1,2,3-triazole-5-sulfonamide (hypothetical) |
| Aromatic Ketone | Sodium Sulfinate | Azide | Copper(II) Chloride | 4-Sulfonyl-1,5-disubstituted-1,2,3-triazole |
Post-Cycloaddition Derivatization and Scaffold Diversification
Once the core this compound scaffold is assembled, further diversification can be achieved through post-cycloaddition derivatization. These modifications can be used to fine-tune the physicochemical and biological properties of the molecule.
One of the primary sites for derivatization is the sulfonamide nitrogen. The hydrogen atoms on the sulfonamide can be substituted with a wide range of alkyl, aryl, or heterocyclic groups through N-alkylation or N-arylation reactions. This allows for the introduction of various functional groups to explore structure-activity relationships.
Functionalization of the ethyl group at the N-1 position is also a possibility, although it is generally less reactive. Radical-mediated reactions could potentially be used to introduce substituents on the ethyl chain.
Furthermore, "post-click" functionalization strategies for the 1,2,3-triazole ring itself have emerged as a powerful tool for late-stage diversification. scilit.comnih.gov These methods allow for the introduction of various substituents at the C-4 position of the triazole ring through C-H activation and functionalization reactions.
| Derivatization Site | Reaction Type | Reagents | Resulting Analogs |
| Sulfonamide Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-1-ethyl-1H-1,2,3-triazole-5-sulfonamides |
| Sulfonamide Nitrogen | N-Arylation | Aryl halide, Catalyst | N-Aryl-1-ethyl-1H-1,2,3-triazole-5-sulfonamides |
| C-4 Position of Triazole | C-H Functionalization | Various electrophiles, Catalyst | 4-Substituted-1-ethyl-1H-1,2,3-triazole-5-sulfonamides |
Green Chemistry Principles in the Synthesis of 1,2,3-Triazole-Sulfonamide Hybrids
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,3-triazole-sulfonamide hybrids, to minimize the environmental impact of chemical processes. acs.orgnih.govnih.gov Key areas of focus include the use of greener solvents, the development of catalyst-free or recyclable catalytic systems, and the design of atom-economical reactions such as multi-component reactions.
Water has been explored as a green solvent for the synthesis of sulfonylated N-heteroaromatics, offering an environmentally benign alternative to traditional organic solvents. acs.org The use of aqueous media in cycloaddition reactions of N-sulfonyl and N-sulfamoyl azides with alkynes has also been reported to selectively produce 1,2,3-triazoles. nih.gov
The application of non-traditional activation methods, such as microwave irradiation and ultrasound, can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. nih.gov
| Green Chemistry Principle | Application in Synthesis |
| Use of Green Solvents | Water, ethanol, or solvent-free conditions in cycloaddition and MCRs. |
| Atom Economy | Multi-component reactions that incorporate all reactants into the final product. |
| Catalysis | Use of recyclable or heterogeneous catalysts (e.g., copper on a solid support). |
| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions to reduce reaction times. |
Structure Activity Relationship Sar Studies of 1,2,3 Triazole Sulfonamide Derivatives
General Principles of SAR in 1,2,3-Triazole-Containing Compounds
The 1,2,3-triazole ring is a key pharmacophore that is metabolically stable and capable of forming hydrogen bonds, which enhances its interaction with biological targets. researchgate.net The biological activity of 1,2,3-triazole-sulfonamide derivatives is highly dependent on the nature and position of various substituents on the triazole ring and the appended sulfonamide moiety. Key structural elements that are often varied to modulate activity include the substituent at the N-1 position of the triazole ring, substituents at the C-4 and C-5 positions, and the nature of the group attached to the sulfonamide nitrogen.
The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for synthesizing these compounds, allowing for a diverse range of substituents to be introduced. tandfonline.commdpi.com This synthetic accessibility has facilitated extensive SAR studies. For instance, in a series of 1,2,3-triazole-sulfonamide hybrids, the nature of the substituents was found to be crucial for their anti-Toxoplasma activity. mdpi.com
Impact of Substitution at the N-1 Position (e.g., Ethyl Group) on Biological Activities
The substituent at the N-1 position of the 1,2,3-triazole ring plays a significant role in determining the biological activity of the molecule. While specific studies on "1-Ethyl-1H-1,2,3-triazole-5-sulfonamide" are not extensively detailed in the provided literature, the impact of N-1 substitution can be inferred from studies on analogous compounds. The N-1 substituent can influence the compound's lipophilicity, steric profile, and ability to interact with target enzymes or receptors.
In broader studies of 1,2,3-triazole derivatives, the N-1 position is often occupied by various alkyl or aryl groups. The choice of this substituent can dramatically alter the compound's potency and selectivity. For example, in a series of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, the nature of the N-substituent was critical for their anti-inflammatory activity. mdpi.com The presence of an ethyl group at the N-1 position, as in "this compound," would confer a degree of lipophilicity to the molecule, which could influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Influence of Substituents at the C-4 and C-5 Positions of the 1,2,3-Triazole Ring
The C-4 and C-5 positions of the 1,2,3-triazole ring are crucial for modulating the biological activity of these sulfonamide derivatives. The introduction of different functional groups at these positions can lead to significant changes in potency and selectivity. For instance, in a study of 1,2,4-triazole (B32235) derivatives, the type of substituent at the C-3 and C-5 positions was shown to significantly affect their antibacterial activity. nih.govdnu.dp.ua
In the context of 1,2,3-triazole-sulfonamides, the substituents at C-4 and C-5 can be varied to explore interactions with specific biological targets. For example, the presence of aromatic or heteroaromatic rings at these positions can lead to beneficial π-π stacking interactions with amino acid residues in an enzyme's active site. In a series of 1,2,3-triazole derivatives, compounds with a phenyl moiety at the C-5 position showed a strong chromatographic response, indicating the influence of this substituent on the molecule's properties. dnu.dp.ua For "this compound," the C-4 position is unsubstituted, which may influence its conformational flexibility and interaction with biological targets.
Role of the Sulfonamide Moiety and its Linkage in Molecular Recognition
The sulfonamide group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. mdpi.com In 1,2,3-triazole-sulfonamide derivatives, the sulfonamide moiety is critical for biological activity, often acting as a key recognition element for the target protein. The nitrogen and oxygen atoms of the sulfonamide group can participate in crucial hydrogen bonding interactions within the active site of an enzyme. mdpi.com
Conformational Analysis and its Correlation with Observed Biological Profiles
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of 1,2,3-triazole-sulfonamide derivatives, often performed using computational methods like molecular docking, provides insights into how these molecules interact with their biological targets. These studies can reveal the preferred binding modes and key interactions that contribute to the observed biological effects.
For example, in a study of sulfonamide-tagged 1,2,3-triazoles, molecular docking studies were used to understand the binding interactions of potent antibacterial analogs with dihydropteroate (B1496061) synthase. bohrium.com The binding affinities calculated from these studies correlated well with the experimentally observed antibacterial activities. bohrium.com For "this compound," a conformational analysis would help to predict its preferred spatial arrangement and how the ethyl group at N-1 and the sulfonamide at C-5 are oriented relative to each other, which would be crucial for its interaction with a specific biological target.
Biological Target Interactions and Mechanistic Insights
Carbonic Anhydrase (CA) Inhibition by 1,2,3-Triazole-Sulfonamide Hybrids
The 1,2,3-triazole-sulfonamide scaffold is a recognized pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov The primary sulfonamide moiety is a key zinc-binding group, making these compounds potent inhibitors. nih.gov
Derivatives of 1,2,3-triazole-benzenesulfonamide have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase isoforms. A study on a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids revealed varied inhibition profiles against the cytosolic isoforms hCA I, II, and XIII, and the transmembrane tumor-associated isoform hCA IX. nih.gov
The results indicated that these compounds generally exhibit potent, low to medium nanomolar inhibition against hCA II and hCA IX, with higher (weaker) inhibition constants (Ki) against hCA I and hCA XIII. nih.gov For instance, one of the most effective compounds in a series, designated as 6i, showed a potent inhibition of hCA II with a Ki of 7.7 nM, which was more effective than the standard inhibitor Acetazolamide (Ki = 12.1 nM). nih.gov Other compounds in the same series displayed moderate activity against hCA XIII. nih.gov
Table 1: Inhibitory Activity of Selected 1,2,3-Triazole-Sulfonamide Hybrids against hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XIII (Ki, nM) |
|---|---|---|---|---|
| 6b | 314.5 | 41.3 | 38.5 | 69.8 |
| 6d | 289.7 | 34.5 | 31.4 | 65.8 |
| 6i | 156.8 | 7.7 | 34.9 | 124.5 |
| Acetazolamide | 250 | 12.1 | 25 | 15 |
Data sourced from a study on 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids. nih.gov
The inhibitory action of sulfonamides against carbonic anhydrase is well-characterized and primarily involves the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. acs.orgmdpi.com The sulfonamide moiety (—SO₂NH₂) deprotonates to an anion (—SO₂NH⁻) which then coordinates directly to the Zn(II) ion, mimicking the transition state of the native CO₂ hydration reaction. mdpi.com
This binding is further stabilized by a network of hydrogen bonds. A crucial interaction occurs between the nitrogen atom of the sulfonamide's amino group and the hydroxyl group of the amino acid residue Threonine 199 (Thr199), which is highly conserved within the active site of α-CAs. mdpi.com The triazole ring and other appended "tail" moieties of the inhibitor extend into the active site cavity, forming van der Waals and other non-polar interactions with hydrophobic and hydrophilic residues lining the cavity. nih.govmdpi.com These tail-end interactions are critical for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms, as the residues in this part of the active site vary among isoforms. acs.org
The fundamental mechanism of CA inhibition by sulfonamides is the direct binding of the deprotonated sulfonamide group to the catalytic Zn(II) ion. acs.org This zinc-binding mechanism places the inhibitor at the core of the enzyme's catalytic machinery. By occupying one of the coordination sites of the zinc ion, the sulfonamide inhibitor displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is the key nucleophile required for the hydration of carbon dioxide. mdpi.com This prevents the enzyme from carrying out its physiological function, effectively blocking the catalytic cycle and inhibiting the enzyme. acs.org The strength of this inhibition is determined by the affinity of the sulfonamide for the zinc ion and the additional stabilizing interactions formed by the rest of the molecule within the active site. nih.gov
Antimicrobial Activity Investigations
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, and its incorporation into various molecular structures has led to compounds with a wide range of antimicrobial activities. nih.gov
Studies on natural product-based 1,2,3-triazole analogues have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain analogues derived from carvacrol (B1668589) and naphthoquinone emerged as potent agents against Streptococcus pneumoniae (Gram-positive) and Escherichia coli (Gram-negative). nih.govacs.org The antibacterial efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC).
Table 2: In Vitro Antibacterial Activity of Selected 1,2,3-Triazole Analogues (IC₅₀, µg/mL)
| Compound | S. pneumoniae | E. faecalis | E. coli |
|---|---|---|---|
| 5e (Carvacrol derivative) | 62.53 | 36.66 | 15.28 |
| 5u (Naphthoquinone derivative) | 39.33 | 61.09 | 22.57 |
| Ciprofloxacin (Reference) | 0.98 | 1.87 | 0.43 |
Data represents IC₅₀ values from a study on natural product-based 1,2,3-triazole analogues. nih.gov
The mechanism of action for these compounds can vary, but some have been shown to damage bacterial cell walls and inhibit biofilm formation. nih.gov
The triazole core is a cornerstone of many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.gov Consequently, novel synthetic 1,2,3-triazole derivatives are frequently investigated for their antifungal properties. mdpi.com
Research on various 1,2,3-triazole glycosides has shown activity against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov Another study on carnosic acid derivatives bearing a 1,2,3-triazole moiety found significant activity against Cryptococcus neoformans. mdpi.com The antifungal activity is often dependent on the specific substitutions on the triazole ring and the core structure to which it is attached. For example, in one series, a derivative with a p-bromo-benzyl substituent on the triazole ring was the most active against C. neoformans, showing 91.3% growth inhibition at a concentration of 250 µg/mL. mdpi.com
Table 3: Antifungal Activity of Selected 1,2,3-Triazole Derivatives against C. neoformans
| Compound | Concentration (µg/mL) | % Growth Inhibition |
|---|---|---|
| 22 (p-Br-benzyl derivative) | 250 | 91.3 |
| 2 | 250 | 71.6 |
| 23 | 250 | 83.2 |
Data from a study on 1,2,3-triazole-substituted carnosic acid derivatives. mdpi.com
Anticancer Activity Research
The hybridization of the 1,2,3-triazole ring with a sulfonamide moiety has yielded a number of compounds with promising anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell growth, modulate key signaling pathways involved in cancer progression, and induce programmed cell death.
A variety of novel 1,2,3-triazole-sulfonamide hybrids have demonstrated good to moderate antiproliferative activity against a range of human cancer cell lines. researchgate.net For example, a series of 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives showed cytotoxic effects against stomach (MGC-803), esophagus (EC-109), and prostate (PC-3) cancer cell lines, with IC50 values ranging from 3.7 to 77.1 μM. researchgate.net
In another study, new sulfonamide-triazole-glycoside hybrids were synthesized and evaluated for their anticancer efficacy. nih.gov Certain derivatives exhibited promising activity against liver (HepG-2) and breast (MCF-7) cancer cell lines, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov
Below is an interactive data table summarizing the antiproliferative activities of some representative 1,2,3-triazole-sulfonamide derivatives.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivative | Stomach (MGC-803) | 3.7 - 77.1 | researchgate.net |
| 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivative | Esophagus (EC-109) | 3.7 - 77.1 | researchgate.net |
| 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivative | Prostate (PC-3) | 3.7 - 77.1 | researchgate.net |
| Sulfonamide-triazole-glycoside hybrid | Liver (HepG-2) | 8.39 - 16.90 | nih.gov |
| Sulfonamide-triazole-glycoside hybrid | Breast (MCF-7) | 19.57 - 21.15 | nih.gov |
A key mechanism through which some sulfonamide-containing compounds exert their anticancer effects is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. mdpi.com
Research has shown that sulfonamide-triazole-glycoside hybrids can act as inhibitors of VEGFR-2. nih.gov The inhibitory activity of these compounds against VEGFR-2 provides a probable mechanism for their observed antiproliferative potency. nih.gov The sulfonamide moiety is a key structural feature in many VEGFR-2 inhibitors. mdpi.com Molecular docking studies have suggested that these hybrid molecules can fit within the binding sites of VEGFR-2. nih.gov
In addition to inhibiting cell proliferation, some triazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain synthetic 1,2,4-triazole-3-carboxamides, which share the triazole core, have been demonstrated to have a significant antiproliferative effect on leukemia cell lines by inducing cell cycle arrest. nih.goveurekaselect.com
Studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives linked to a 1,2,3-triazole moiety have also shown that these compounds can suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com Flow cytometry analysis has revealed that such compounds can arrest the cell cycle at different phases, leading to an inhibition of cancer cell growth. mdpi.com While these are not sulfonamide hybrids, they highlight the role of the triazole ring in these anticancer mechanisms.
Other Investigated Biological Activities
The 1,2,3-triazole ring is a versatile scaffold that has also been incorporated into compounds with antiviral activity. researchgate.net The 1,2,3-triazole ring can act as a linker to enhance biological activity, leading to the development of molecular hybrid pharmacophores with antiviral properties. nih.gov
Recent research has explored the potential of 1,2,3-triazole-sulfonamide hybrids as antiviral agents, particularly against SARS-CoV-2. nih.gov In vitro studies have demonstrated the potential antiviral effect of synthesized 1,2,3-triazole-sulfonamide hybrids against SARS-CoV-2 and its variants. nih.gov Docking analyses have suggested that these compounds may have promising binding scores with the active sites of key viral enzymes. nih.gov
Anti-inflammatory Properties
There is no available information in the reviewed scientific literature regarding the anti-inflammatory properties of 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide.
Anti-diabetic and Antitubercular Activities
There is no available information in the reviewed scientific literature regarding the anti-diabetic or antitubercular activities of this compound.
Computational Chemistry and Advanced Molecular Modeling of 1,2,3 Triazole 5 Sulfonamide Systems
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic structure and molecular properties of 1,2,3-triazole-5-sulfonamide derivatives. DFT calculations allow for the determination of various molecular descriptors that are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 1,2,3-triazole systems, the distribution of these frontier orbitals can also reveal the most probable sites for electrophilic and nucleophilic attack.
Furthermore, DFT is employed to calculate electrostatic potential maps, which visualize the charge distribution across the molecule. This is instrumental in identifying regions that are electron-rich or electron-poor, providing clues about potential hydrogen bond donor and acceptor sites. Other properties that can be accurately predicted include dipole moments, polarizability, and vibrational frequencies, which can be correlated with experimental spectroscopic data.
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. For 1,2,3-triazole-5-sulfonamide systems, docking studies are pivotal in understanding how these molecules interact with the active sites of target enzymes.
Assessment of Binding Affinities and Orientations within Target Enzymes
Docking algorithms explore the conformational space of the ligand within the binding pocket of a protein, calculating a scoring function to estimate the binding affinity. This allows for the ranking of different derivatives and the identification of the most promising candidates for synthesis and biological testing. The predicted binding orientation, or "pose," reveals how the molecule fits within the active site, which is crucial for its inhibitory activity. For instance, studies on related sulfonamide-containing triazoles have shown that the sulfonamide group often acts as a key zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
Beyond predicting binding affinity and orientation, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. Common interactions observed for 1,2,3-triazole-5-sulfonamides include:
Hydrogen Bonding: The sulfonamide group and the nitrogen atoms of the triazole ring are potent hydrogen bond donors and acceptors, respectively. Docking studies can identify key amino acid residues in the active site that form hydrogen bonds with these functional groups.
Hydrophobic Interactions: Alkyl or aryl substituents on the triazole ring can form hydrophobic interactions with nonpolar residues in the binding pocket, further anchoring the ligand.
| Interaction Type | Functional Group | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Sulfonamide (-SO2NH2) | Threonine, Serine, Asparagine, Glutamine |
| Hydrogen Bonding | Triazole Nitrogens | Histidine, Lysine, Arginine |
| Pi-Stacking | 1,2,3-Triazole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Ethyl Group | Leucine, Isoleucine, Valine, Alanine |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing valuable information about the stability of the ligand-protein complex and the flexibility of the binding site.
By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, MD can validate the binding poses predicted by docking. It can also reveal conformational changes in both the ligand and the protein upon binding. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,3-triazole-5-sulfonamide systems, QSAR models can be developed to predict the inhibitory potency of new, unsynthesized derivatives. nih.gov
QSAR models are built using a training set of compounds with known biological activities. Various molecular descriptors, representing the physicochemical properties of the molecules, are calculated. These can include steric, electronic, and hydrophobic parameters. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model. A statistically validated QSAR model can be a powerful tool for prioritizing which new analogs to synthesize and test, thereby saving time and resources in the drug discovery process.
| Descriptor Type | Example Descriptors | Relevance to Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Influences reactivity and polar interactions |
| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit in the binding site |
| Hydrophobic | LogP | Affects solubility and ability to cross cell membranes |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure |
In Silico Tools for Scaffold Design and Optimization in Drug Discovery
The insights gained from DFT, molecular docking, MD simulations, and QSAR are integrated into the broader framework of in silico scaffold design and optimization. By understanding the key structural features and interactions required for potent biological activity, medicinal chemists can rationally design new 1,2,3-triazole-5-sulfonamide derivatives with improved properties.
This process often involves scaffold hopping, where the core triazole-sulfonamide structure is modified to explore new chemical space while retaining the essential pharmacophoric features. Bioisosteric replacement is another common strategy, where functional groups are replaced with others that have similar physicochemical properties but may offer advantages in terms of potency, selectivity, or pharmacokinetic profile. The 1,2,3-triazole ring itself is often considered a bioisostere of an amide bond, offering increased metabolic stability. These in silico tools ultimately accelerate the drug discovery pipeline, enabling the more rapid identification of promising lead compounds.
Derivatization Strategies and Applications of 1,2,3 Triazole 5 Sulfonamide Scaffolds
Design and Synthesis of Novel Conjugates and Hybrid Molecules
A prominent strategy in leveraging the 1,2,3-triazole-5-sulfonamide scaffold is the design and synthesis of novel conjugates and hybrid molecules. This approach, often referred to as molecular hybridization, involves covalently linking the core scaffold to other pharmacologically active moieties to create a single molecule with potentially synergistic or enhanced biological effects. mdpi.com
The synthesis of these complex molecules frequently employs "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of the 1,2,3-triazole ring. nih.govresearchgate.net This reaction is highly valued for its reliability, high yields, and tolerance of a wide range of functional groups, making it an ideal tool for creating diverse libraries of hybrid compounds. nih.gov
For instance, researchers have successfully synthesized a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids. nih.govnih.gov In this design, a bulky triazino[5,6-b]indole moiety, acting as a "tail," is conjugated to a benzene (B151609) sulfonamide headgroup through a flexible 1,2,3-triazole linker. nih.gov The synthesis involves a multi-step process culminating in the CuAAC reaction between a propargylated triazino[5,6-b]indole intermediate and an azide-functionalized benzenesulfonamide. nih.gov
Another example involves the synthesis of 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives bearing various N-heterocycle moieties. researchgate.net These hybrids were also synthesized via alkyne/azide (B81097) click chemistry. researchgate.net The strategic combination of the sulfonamide, triazole, and different heterocyclic fragments has led to compounds with significant biological activities. mdpi.comresearchgate.net
The versatility of the molecular hybridization approach is further demonstrated by the creation of conjugates with natural products. acs.org For example, 1,2,3-triazole analogues of natural precursors like carvacrol (B1668589) and 8-hydroxyquinoline (B1678124) have been synthesized. acs.org This involves propargylation of the natural product followed by a click reaction with various substituted azides. acs.org
These synthetic strategies have enabled the development of a broad spectrum of 1,2,3-triazole-sulfonamide conjugates, each with unique structural features tailored for specific biological targets. The following table summarizes key research findings on the synthesis and activity of some of these hybrid molecules.
| Hybrid Molecule Class | Synthetic Strategy | Key Findings |
| Triazino[5,6-b]indole-benzene sulfonamide hybrids | Molecular hybridization via CuAAC | Exhibited potent inhibitory activity against human carbonic anhydrase (hCA) isoforms II and IX. nih.govnih.gov |
| 1-(4'-sulfamoylphenyl)-1,2,3-triazole-N-heterocycle hybrids | Molecular hybridization via CuAAC | Demonstrated good to moderate antiproliferative activity against various cancer cell lines. researchgate.net |
| 2-Nitroimidazole-1,2,3-triazole sulfonamide hybrids | Molecular hybridization via CuAAC | Showed potent and selective anti-trypanosomatid activity. nih.govbohrium.com |
| Natural product-1,2,3-triazole conjugates | Propargylation of natural products followed by CuAAC | Resulting compounds exhibited significant antibacterial activity. acs.org |
Exploration of Bioisosteric Replacements within the Sulfonamide and Triazole Moieties
Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. This strategy involves the substitution of a specific atom or group with another that has similar steric, electronic, and solubility characteristics. In the context of 1,2,3-triazole-5-sulfonamide scaffolds, both the sulfonamide and the triazole moieties have been subjects of bioisosteric exploration.
The sulfonamide group is a well-established pharmacophore, particularly known for its role as a zinc-binding group in the design of carbonic anhydrase inhibitors. nih.gov It is often considered a bioisostere for the carboxylic group, offering advantages such as improved metabolic stability and better passive diffusion across cell membranes. mdpi.com Bioisosteres for the sulfonamide group itself include sulfamides and sulfamates, which are known to also elicit potent carbonic anhydrase inhibition. nih.gov
The 1,2,3-triazole ring has gained significant attention as a successful bioisostere for the trans-amide bond. nih.govsunderland.ac.uk This is attributed to their similar topological and electronic features. nih.gov The distance between substituents at the 1- and 4-positions of the triazole is comparable to that between amide substituents. nih.gov The use of a 1,2,3-triazole in place of an amide can offer several advantages, including increased biological activity and metabolic stability. nih.govtandfonline.com However, it is important to note that this replacement is not always beneficial and must be evaluated on a case-by-case basis, as negative impacts on biological activity and metabolic stability have also been reported. nih.gov
The structural features of the 1,2,3-triazole also allow it to mimic other functional groups, making it a versatile tool for bioisosteric design. sunderland.ac.uk Its stability under various chemical conditions, such as hydrolysis, oxidation, and reduction, further enhances its appeal in drug design. sunderland.ac.uk The following table outlines some bioisosteric relationships relevant to the 1,2,3-triazole-sulfonamide scaffold.
| Original Moiety | Bioisosteric Replacement(s) | Rationale and Potential Advantages |
| Carboxylic Acid | Sulfonamide | Improved metabolic stability, enhanced membrane permeability, acts as a zinc-binding group. mdpi.com |
| Sulfonamide | Sulfamate, Sulfamide | Maintain zinc-binding properties for enzyme inhibition. nih.gov |
| trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Similar topology and electronic characteristics, potential for increased biological activity and metabolic stability. nih.govsunderland.ac.uk |
Development of 1,2,3-Triazole-Sulfonamide Scaffolds as Chemical Biology Probes
Chemical biology probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, thereby enabling the study of their function in a biological system. The 1,2,3-triazole-sulfonamide scaffold has proven to be an excellent framework for the development of such probes, particularly as enzyme inhibitors. researchgate.net
A significant application of these scaffolds is in the development of inhibitors for carbonic anhydrases (CAs). nih.govnih.gov CAs are a family of metalloenzymes involved in various physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. nih.gov The sulfonamide moiety in the 1,2,3-triazole-sulfonamide derivatives acts as a key zinc-binding group, which is crucial for their inhibitory activity against CAs. nih.gov
By systematically modifying the substituents on the triazole ring, researchers can fine-tune the inhibitory potency and selectivity of these compounds for different CA isoforms. For example, a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids were synthesized and evaluated for their CA inhibitory activity. nih.govnih.gov The results revealed that some of these compounds exhibited low nanomolar inhibition constants (Kᵢ) against certain CA isoforms, with some demonstrating higher potency than the standard inhibitor acetazolamide. nih.gov
The development of fluorescent and radiopharmaceutical probes based on the 1,2,3-triazole-sulfonamide scaffold represents another important area of research. These probes can be used for imaging and diagnostic purposes, allowing for the visualization and tracking of biological processes in real-time. researchgate.net The modular nature of the click chemistry synthesis allows for the straightforward incorporation of reporter groups, such as fluorophores or radioisotopes, into the molecular structure.
The following table presents data on the inhibitory activity of selected 1,2,3-triazole-sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, illustrating their potential as chemical biology probes.
| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | Reference |
| 6b | 245.8 | 10.3 | 25.4 | 69.8 | nih.gov |
| 6d | 198.3 | 11.5 | 28.9 | 65.8 | nih.gov |
| 6i | 105.4 | 7.7 | 34.9 | 108.9 | nih.gov |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 | nih.gov |
Applications in Non-Biological Fields: Corrosion Inhibition of Metals
Beyond their biological applications, derivatives of the 1,2,3-triazole scaffold have shown significant promise in materials science, particularly as corrosion inhibitors for metals. nih.govnih.gov Corrosion is a major issue in many industries, leading to significant economic losses and safety concerns. nih.gov Organic compounds containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are known to be effective corrosion inhibitors. nih.gov
1,2,3-Triazole derivatives are particularly effective due to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govmdpi.com The presence of multiple nitrogen atoms in the triazole ring, along with other functional groups, facilitates strong adsorption through coordinate bonding with the metal atoms.
Recent studies have explored the use of novel sulfonamide-1,2,3-triazole compounds as corrosion inhibitors for steel in acidic solutions. researchgate.net For instance, compounds like 2-(propylaminecarbonyl)-N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (BTMB) have been evaluated for their inhibitory performance on E24 steel in 1 M HCl solution. researchgate.net Electrochemical techniques such as potentiodynamic polarization (PDP) have been used to determine the inhibition efficiency of these compounds. researchgate.net
The results from these studies indicate that the inhibition efficiency of these triazole derivatives increases with their concentration. researchgate.net For example, at a concentration of 1 mM, BTMB was found to achieve a maximum inhibition efficiency of 92.33%. researchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.net
The following table summarizes the corrosion inhibition efficiency of selected 1,2,3-triazole derivatives on different metals in acidic media.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| BTMB | E24 Steel | 1 M HCl | 1 mM | 92.33 | researchgate.net |
| BPMS | E24 Steel | 1 M HCl | 1 mM | 89.37 | researchgate.net |
| MPTM | Mild Steel | 1 M HCl | 900 ppm | 94 | researchgate.net |
| BDBT | Mild Steel | 1% HCl | 50 ppm | >95 | nih.gov |
Future Research Directions and Challenges for 1 Ethyl 1h 1,2,3 Triazole 5 Sulfonamide Research
Advancements in Stereoselective Synthesis of Chiral Analogs
The three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity. Therefore, the development of stereoselective synthetic methods to produce chiral analogs of 1-Ethyl-1H-1,2,3-triazole-5-sulfonamide is a critical area of future research. The synthesis of new chiral triazole-oxazoline derivatives has been reported, highlighting the ongoing efforts to create stereochemically defined triazole-containing compounds. researchgate.net Future advancements will likely focus on the development of novel chiral catalysts and asymmetric cycloaddition reactions to control the stereochemistry of substituents on the triazole ring and adjacent functionalities. A highly enantioselective asymmetric copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesis has been reported for producing tertiary alcohols with a 1,2,3-triazole group, demonstrating the potential for creating complex chiral molecules. acs.org
Illustrative Data Table: Comparison of Catalytic Systems for Asymmetric Triazole Synthesis
| Catalyst System | Chiral Ligand | Substrate Scope | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Copper(I) with PyBOX-phosphonate | 3-pentyl-PyBOX-phosphonate | Azides and tertiary alcohol-containing alkynes | 87-99% | acs.org |
This table provides representative data for asymmetric synthesis of related triazole compounds and is for illustrative purposes.
Integration of Artificial Intelligence and Machine Learning in Rational Design
Illustrative Data Table: Application of AI/ML in the Design of Triazole-Sulfonamide Analogs
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models that correlate chemical structure with biological activity. | Rapidly screen virtual libraries of analogs for potential efficacy against specific targets. |
| Molecular Docking and Dynamics Simulations | Prediction of binding modes and affinities of ligands to biological targets. | Guide the design of analogs with improved target engagement and selectivity. nih.govmdpi.com |
| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. | Discover entirely new triazole-sulfonamide derivatives with enhanced therapeutic potential. mbios.org |
This table illustrates the potential applications of AI and machine learning in the rational design of novel triazole-sulfonamide derivatives.
Exploration of Novel Biological Targets and Polypharmacology
While triazole and sulfonamide derivatives are known to interact with a range of biological targets, there is a vast and underexplored landscape of potential therapeutic applications. Future research will focus on identifying and validating novel biological targets for compounds like this compound. The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is gaining traction for the treatment of complex multifactorial diseases. mdpi.com The triazole-sulfonamide scaffold is well-suited for the development of such multi-target agents. tandfonline.com For example, sulfonamide derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents. acu.edu.in Combining the triazole and sulfonamide pharmacophores could lead to compounds with unique polypharmacological profiles. nih.gov
Illustrative Data Table: Potential Biological Targets for Triazole-Sulfonamide Derivatives
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Carbonic Anhydrases, Tyrosinase, Cruzipain | Oncology, Dermatology, Infectious Diseases | mdpi.commdpi.commdpi.com |
| Receptors | Histamine H3 Receptor, Adenosine Receptors | Neurodegenerative Diseases | mdpi.commdpi.com |
| Protein Aggregates | Amyloid-β | Alzheimer's Disease | nih.govnih.gov |
This table provides examples of biological targets that could be explored for novel triazole-sulfonamide derivatives.
Development of Multi-Target Directed Ligands Based on the Triazole-Sulfonamide Core
Building on the concept of polypharmacology, a significant future direction is the rational design of multi-target-directed ligands (MTDLs) using the triazole-sulfonamide core. MTDLs are single molecules designed to interact with multiple targets involved in the pathophysiology of a complex disease, such as Alzheimer's disease. mdpi.comacs.org The 1,2,3-triazole ring is an excellent linker for connecting different pharmacophores into a single MTDL. tandfonline.comresearchgate.net For example, triazole-based compounds have been designed to simultaneously target amyloid-β aggregation, metal dyshomeostasis, and oxidative stress in the context of Alzheimer's disease. nih.govnih.govrsc.org The sulfonamide group can also contribute to the MTDL profile by targeting specific enzymes or receptors. The development of MTDLs based on the this compound scaffold could lead to more effective therapies for a range of complex diseases. tandfonline.comnih.gov
Illustrative Data Table: Examples of MTDL Strategies for Triazole-Based Compounds
| MTDL Strategy | Targeted Pathways | Disease Focus | Reference |
|---|---|---|---|
| Cholinesterase Inhibition and Amyloid-β Aggregation Inhibition | Cholinergic neurotransmission and amyloid plaque formation | Alzheimer's Disease | mdpi.comnih.gov |
| Metal Chelation and Antioxidant Activity | Metal-induced amyloid-β aggregation and oxidative stress | Alzheimer's Disease | nih.govnih.gov |
This table illustrates various MTDL strategies that could be applied to the design of novel therapeutics based on the triazole-sulfonamide core.
Addressing Synthetic Scalability and Cost-Effectiveness for Potential Applications
Illustrative Data Table: Comparison of Synthetic Methods for 1,2,3-Triazoles
| Synthetic Method | Advantages | Challenges for Scalability |
|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity, mild reaction conditions, broad substrate scope. frontiersin.orgnih.gov | Potential for copper contamination in the final product, cost of catalyst and ligands. |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Access to 1,5-disubstituted triazoles. thieme-connect.com | Higher cost and lower availability of ruthenium catalysts compared to copper. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. rsc.org | Specialized equipment required, potential for localized overheating on a large scale. |
This table provides a comparative overview of common synthetic methods for 1,2,3-triazoles and their associated scalability challenges.
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-1H-1,2,3-triazole-5-sulfonamide, and how can reaction conditions be standardized for reproducibility?
The synthesis typically involves multi-step protocols, starting with the formation of the triazole core via cyclization reactions. For example, analogous triazole derivatives are synthesized by reacting amines with thiocyanates to form thiourea intermediates, followed by cyclization under acidic or basic conditions . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., H₂SO₄ for cyclization). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>70%). Standardization requires rigorous monitoring of reaction progress using TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the triazole ring structure and ethyl/sulfonamide substituents. For example, the ethyl group shows a triplet at ~1.3 ppm (CH₂CH₃) and a quartet at ~4.2 ppm (NCH₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) are used for purity analysis. Retention times should align with reference standards .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 216.05) and fragmentation patterns to validate the structure .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
Solubility is tested in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric methods. Stability studies involve:
- pH dependence : Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC.
- Thermal stability : Heat samples to 40–80°C and monitor decomposition using TGA/DSC.
- Light sensitivity : Expose to UV light (254 nm) and track changes in UV-Vis spectra .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or structural impurities. Mitigation approaches include:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ values.
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify critical functional groups.
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., carbonic anhydrase) and validate experimental results .
Q. How can computational methods enhance the design of this compound-based inhibitors for specific enzymatic targets?
- Quantum mechanics (QM) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
- Molecular dynamics (MD) : Simulate binding interactions over time to assess stability in active sites.
- QSAR modeling : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to optimize pharmacophores .
Q. What experimental design frameworks are recommended for optimizing reaction yields in triazole-sulfonamide hybrid syntheses?
Statistical methods like Box-Behnken design or Taguchi arrays minimize experimental runs while maximizing data output. Variables include:
- Factors : Temperature, solvent ratio, catalyst loading.
- Responses : Yield, purity, reaction time. For example, a 3-factor, 3-level design (15 runs) identifies optimal conditions (e.g., 80°C, ethanol/water 3:1, 5 mol% catalyst) .
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or environmental chemistry)?
- Coordination chemistry : Test its ligand capability with transition metals (e.g., Cu²⁺ or Zn²⁺) for catalytic applications.
- Environmental fate : Use LC-MS/MS to track degradation products in simulated wastewater, assessing ecotoxicity via Daphnia magna assays .
Methodological Guidance
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before incineration .
Q. How should researchers address batch-to-batch variability in biological activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
